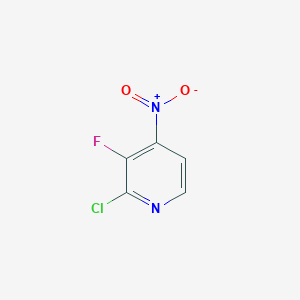

2-Chloro-3-fluoro-4-nitropyridine

Overview

Description

2-Chloro-3-fluoro-4-nitropyridine is a chemical compound with the molecular formula C5H2ClFN2O2 . It may be used to synthesize 2-chloro-4-ethoxypyridine and 4-thiophenoxypyridines . It is colorless to light yellow liquid .

Synthesis Analysis

The synthesis of this compound involves several steps. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . A synthetic method for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .Molecular Structure Analysis

The molecular weight of this compound is 158.543 . The optimized molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, NBO, electronic properties, (1)H NMR and (13)C NMR chemical shifts for the molecules 2-chloro-4-nitropyridine (CNP), 2-chloro-4-methyl-5-nitropyridine (CMNP) and 3-amino-2-chloro-4-methylpyridine (ACMP) have been studied .Chemical Reactions Analysis

This compound may be used to synthesize 2-chloro-4-ethoxypyridine and 4-thiophenoxypyridines . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis

This compound is a colorless to light yellow liquid . It has a molecular weight of 176.53 g/mol, a XLogP3-AA of 1.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, a rotatable bond count of 0, an exact mass of 175.9788832 g/mol, a monoisotopic mass of 175.9788832 g/mol, a topological polar surface area of 58.7 Ų, a heavy atom count of 11, a formal charge of 0, and a complexity of 163 .Scientific Research Applications

Synthesis and Characterization

- 2-Chloro-3-fluoro-4-nitropyridine is utilized in the synthesis of various pyridine derivatives. For example, Hand and Baker (1989) demonstrated the synthesis of 2-chloro- and 2-amino-5-fluoropyridines, highlighting its role in forming pyridine derivatives with potential applications in different chemical contexts (Hand & Baker, 1989).

Reaction Mechanisms and Kinetics

- Research by Brewis et al. (1974) investigated the kinetics of reactions involving substituted α-halogenopyridines, including this compound. This study provides insights into the reaction dynamics and mechanisms of these compounds (Brewis et al., 1974).

Structural and Spectroscopic Analysis

- Jukić et al. (2010) focused on the structural and spectroscopic analysis of a compound derived from this compound, contributing to understanding its optical properties and molecular structure (Jukić et al., 2010).

Organic Synthesis Applications

- Kuduk et al. (2005) explored the use of nitropyridines, including this compound, in synthesizing fluoro-, hydroxy-, and methoxypyridines, indicating its versatility in organic synthesis (Kuduk et al., 2005).

Molecular and Electronic Properties

- Velraj et al. (2015) conducted a study on 2-chloro-4-nitropyridine, a related compound, to understand its molecular and electronic properties, which can be relevant for the study of this compound as well (Velraj, Soundharam, & Sridevi, 2015).

Chemical Reactivity and Intermediates

- Haynes and Pett (2007) investigated the intermediates formed in the reaction of 2-chloro-3-nitropyridine, which can provide insights into the behavior of this compound in similar chemical processes (Haynes & Pett, 2007).

Safety and Hazards

2-Chloro-3-fluoro-4-nitropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

Fluoropyridines, including 2-Chloro-3-fluoro-4-nitropyridine, have a special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increased due to their interesting and unusual physical, chemical and biological properties . It is expected that many novel applications of this compound will be discovered in the future .

Mechanism of Action

Target of Action

It is known that nitropyridines, a class of compounds to which 2-chloro-3-fluoro-4-nitropyridine belongs, are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

Nitropyridines are known to undergo various chemical reactions, including substitution and cyclization . These reactions can lead to the formation of new compounds with potential biological activity.

Biochemical Pathways

As an intermediate in chemical synthesis, its primary role is likely in the formation of other biologically active compounds .

Pharmacokinetics

As a synthetic intermediate, its pharmacokinetic profile would largely depend on the final compound it is used to produce .

Result of Action

As a synthetic intermediate, its effects would be primarily determined by the final compound it is used to synthesize .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, its reactivity may be influenced by the presence of other substances in its environment .

Properties

IUPAC Name |

2-chloro-3-fluoro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPPDEJTTHOVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551656 | |

| Record name | 2-Chloro-3-fluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109613-90-3 | |

| Record name | 2-Chloro-3-fluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)

![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)

![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)